molecular formula C10H12N2O B107884 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one CAS No. 123367-26-0

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Cat. No. B107884
M. Wt: 176.21 g/mol
InChI Key: MZLRFUCMBQWLNV-FNORWQNLSA-N
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Description

The compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a versatile molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a pyridyl group and a dimethylamino group attached to a propenone backbone. This structure has been shown to participate in a range of chemical reactions and form complexes with other molecules, making it a valuable compound in the field of organic chemistry .

Synthesis Analysis

The synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its derivatives has been explored in several studies. For instance, a method for preparing 3-dimethylamino-1-heteroaryl-2-propen-1-ones involves the reaction of acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal, yielding high-purity compounds in good yields . Additionally, the synthesis of related compounds, such as pyridin-2(1H)-ones, has been achieved through the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide .

Molecular Structure Analysis

The molecular structure and properties of compounds related to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one have been investigated using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the bond lengths, angles, dihedral angles, charges, polarizability, and dipole moments of the molecules. Additionally, vibrational spectroscopy techniques such as FT IR and NMR have been used to identify functional groups and study the molecular interactions within these compounds .

Chemical Reactions Analysis

The reactivity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has been studied in the context of its potential to form various novel compounds. For example, its behavior towards phosphorus reagents has been explored, leading to the synthesis of unique phosphonochromones, phosphonopyrones, and oxathiaphosphinines . The compound's ability to form intra- and intermolecular hydrogen bonds due to the electron-donating effects of the dimethylamino group has also been examined, revealing its potential to create H-bridged polymers .

Physical and Chemical Properties Analysis

The solubility of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in various solvents has been measured, showing that its solubility increases with temperature. The solubility data have been well-fitted with several models, including the modified Apelblat equation and the Jouyban–Acree model, which are important for understanding the compound's behavior in different solvent environments . Additionally, the basicity and antioxidant properties of related pyridinols have been studied, indicating that these compounds can be effective phenolic chain-breaking antioxidants .

Scientific Research Applications

Field: Organic & Biomolecular Chemistry

  • Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
  • Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
  • Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .

Field: Organic & Biomolecular Chemistry

  • Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
  • Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
  • Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .

Field: Organic & Biomolecular Chemistry

  • Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
  • Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
  • Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .

Safety And Hazards

The compound is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, skin contact, or eye contact, medical attention should be sought if symptoms occur .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRFUCMBQWLNV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

CAS RN

55314-16-4, 123367-26-0
Record name (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Song, Y Xia, L Wang, Y Gu, W Yang… - Journal of Chemical & …, 2019 - ACS Publications
In this study, the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one in methanol, n-propanol, acetone, dimethylformamide, 1,4-dioxane, ethyl acetate, tetrahydrofuran, …
Number of citations: 1 pubs.acs.org
G Zhao, P Yin, D Kumar, GH Imler… - Journal of the …, 2019 - ACS Publications
Ammonium perchlorate (AP) is most often used as a practical solid rocket propellant because of its excellent performance. However, AP has many shortcomings, including instability, …
Number of citations: 63 pubs.acs.org
HW Yeh, Y Xiong, T Wu, M Chen, A Ji, X Li… - ACS chemical …, 2019 - ACS Publications
Coelenterazine (CTZ)-utilizing marine luciferases and their derivatives have attracted significant attention because of their ATP-independency, fast enzymatic turnover, and high …
Number of citations: 48 pubs.acs.org
D Wu, Z Wang, L Zhou, B Hou… - Journal of Chemical & …, 2020 - ACS Publications
The solubility of aspirin in four binary solvents of ethanol + methyl cyclohexane, n-propanol + methyl cyclohexane, acetone + methyl cyclohexane, and ethyl acetate + methyl …
Number of citations: 5 pubs.acs.org
A Khedr, A Striolo - Journal of chemical theory and computation, 2019 - ACS Publications
Ostwald ripening is a diffusional mass transfer process that occurs in polydisperse emulsions, often with the result of threatening the emulsion stability. In this work, we design a …
Number of citations: 23 pubs.acs.org
YS Ouyang, ST Zheng, GW Guan… - ACS Applied Energy …, 2022 - ACS Publications
The development of photocorrosion-resistant, recoverable, and stable photocatalysts for high-efficiency visible light photocatalytic production of hydrogen is a very urgent task. Herein, a …
Number of citations: 4 pubs.acs.org

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